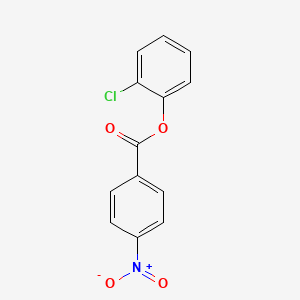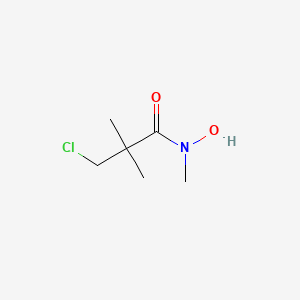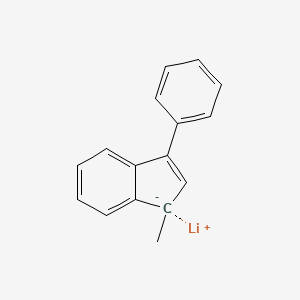
lithium;1-methyl-3-phenylinden-1-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1-methyl-3-phenylinden-1-ide is a compound that belongs to the class of organolithium reagents. These compounds are widely used in organic synthesis due to their high reactivity and ability to form carbon-carbon bonds. The structure of this compound consists of a lithium cation and a 1-methyl-3-phenylinden-1-ide anion, which is derived from indene, a bicyclic hydrocarbon.
Preparation Methods
The synthesis of lithium;1-methyl-3-phenylinden-1-ide typically involves the reaction of 1-methyl-3-phenylindene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen in the air. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product.
Chemical Reactions Analysis
Lithium;1-methyl-3-phenylinden-1-ide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.
Addition: It can participate in addition reactions with electrophiles, forming new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Lithium;1-methyl-3-phenylinden-1-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of lithium;1-methyl-3-phenylinden-1-ide involves the formation of a highly reactive carbanion, which can act as a nucleophile in various chemical reactions. The lithium cation stabilizes the carbanion, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Lithium;1-methyl-3-phenylinden-1-ide can be compared with other organolithium compounds, such as:
n-Butyllithium: A widely used organolithium reagent with similar reactivity.
Lithium diisopropylamide (LDA): Another organolithium compound used as a strong base in organic synthesis.
Lithium tetramethylpiperidide (LiTMP): A bulky organolithium reagent used for selective deprotonation reactions.
The uniqueness of this compound lies in its specific structure and reactivity, which allows it to participate in a variety of chemical reactions and form complex molecules.
Properties
CAS No. |
83425-92-7 |
|---|---|
Molecular Formula |
C16H13Li |
Molecular Weight |
212.2 g/mol |
IUPAC Name |
lithium;1-methyl-3-phenylinden-1-ide |
InChI |
InChI=1S/C16H13.Li/c1-12-11-16(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15;/h2-11H,1H3;/q-1;+1 |
InChI Key |
MWMJPNGJTADHRI-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[C-]1C=C(C2=CC=CC=C12)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride](/img/structure/B14419365.png)
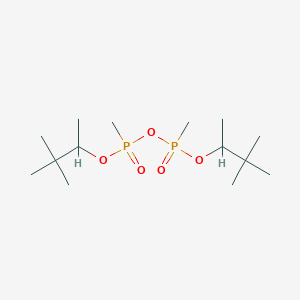
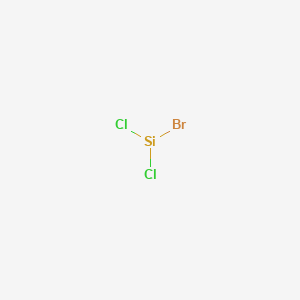
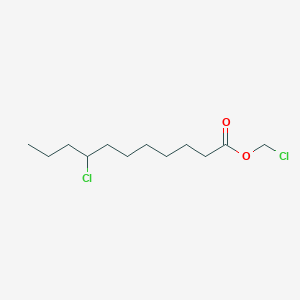
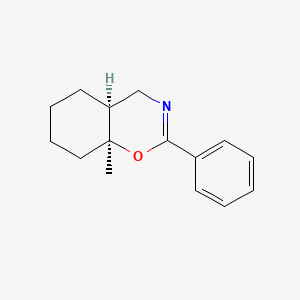
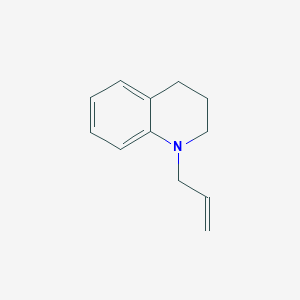
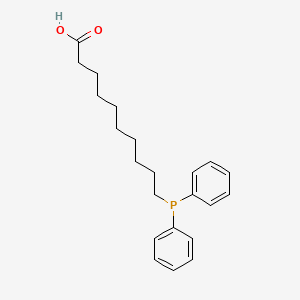
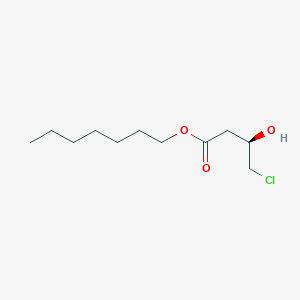
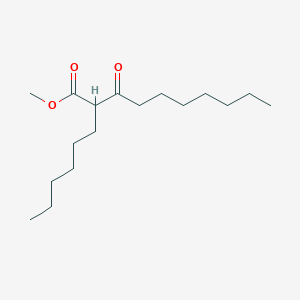
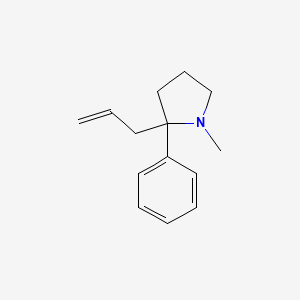
![3-Chloro-4-[(4-methoxynaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14419425.png)
![Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]-](/img/structure/B14419428.png)
